Benzofuran, 6-chloro-2,3-dimethyl-
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Overview
Description
Benzofuran, 6-chloro-2,3-dimethyl- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. This compound is characterized by the presence of chlorine and two methyl groups at the 6, 2, and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions. For 6-chloro-2,3-dimethylbenzofuran, a common synthetic route includes the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another method involves the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid and exhibits good functional group tolerance .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using transition-metal catalysis. These methods are designed to maximize yield and minimize side reactions, making them suitable for the production of complex benzofuran compounds .
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 6-chloro-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzofuran-2,3-dione, while reduction can yield 2,3-dihydrobenzofuran .
Scientific Research Applications
Benzofuran, 6-chloro-2,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of benzofuran, 6-chloro-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to its potential use as an anticancer agent . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Naphthofuran: Contains an additional fused benzene ring, making it more complex.
Coumarin: Similar structure but with a lactone ring instead of a furan ring.
Uniqueness
Benzofuran, 6-chloro-2,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and methyl groups enhances its reactivity and biological activity compared to other benzofuran derivatives .
Properties
CAS No. |
27044-66-2 |
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Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
6-chloro-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5H,1-2H3 |
InChI Key |
OVZZAHVQZBSYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)Cl)C |
Origin of Product |
United States |
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